molecular formula C19H36O2 B14508651 Methyl 7-(2-octylcyclopropyl)heptanoate CAS No. 64501-02-6

Methyl 7-(2-octylcyclopropyl)heptanoate

Cat. No.: B14508651
CAS No.: 64501-02-6
M. Wt: 296.5 g/mol
InChI Key: LYLDBNFUPQGLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2-octylcyclopropyl)heptanoate is an organic compound with the molecular formula C19H36O2 It is a methyl ester derivative of heptanoic acid, featuring a cyclopropyl group substituted with an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-octylcyclopropyl)heptanoate typically involves the esterification of 7-(2-octylcyclopropyl)heptanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-octylcyclopropyl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: 7-(2-octylcyclopropyl)heptanoic acid.

    Reduction: 7-(2-octylcyclopropyl)heptanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 7-(2-octylcyclopropyl)heptanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics due to its structural similarity to natural fatty acids.

    Industry: Used in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Methyl 7-(2-octylcyclopropyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The cyclopropyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptanoate: A simpler ester with a shorter carbon chain.

    Methyl octanoate: Similar structure but lacks the cyclopropyl group.

    Methyl 7-(2-ethylcyclopropyl)heptanoate: Similar structure with a different alkyl substitution on the cyclopropyl group.

Uniqueness

Methyl 7-(2-octylcyclopropyl)heptanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64501-02-6

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl 7-(2-octylcyclopropyl)heptanoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

LYLDBNFUPQGLCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC1CCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.